N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide is a chemical compound that features a pyrimidinyl group attached to a picolinamide moiety, with a 2-methyl-1H-imidazol-1-yl substituent. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological and chemical properties.
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety are known to interact with a broad range of targets due to their versatile chemical and biological properties .
Mode of Action
Imidazole derivatives are known to show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
Imidazole derivatives are known to be highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that imidazole derivatives are amphoteric in nature, showing both acidic and basic properties, which could potentially be influenced by environmental ph .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide typically involves multiple steps, starting with the preparation of the core imidazole and pyrimidine rings
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques to ensure efficiency and cost-effectiveness. The use of catalysts and optimized reaction conditions can help in achieving higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions are common, where different substituents can be introduced at various positions on the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromium trioxide.
Reduction reactions might involve hydrogen gas in the presence of a catalyst.
Substitution reactions can be carried out using nucleophiles such as amines or halides under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide can be used to study the interactions of heterocyclic compounds with biological targets. It may also serve as a lead compound for the development of new drugs.
Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its structural similarity to other biologically active compounds makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other functional materials. Its versatility and reactivity make it suitable for various applications.
Comparison with Similar Compounds
Imidazole derivatives: These compounds share the imidazole ring structure and exhibit similar biological activities.
Pyrimidine derivatives: Compounds with pyrimidine rings are structurally related and often have overlapping properties.
Picolinamide derivatives: These compounds contain the picolinamide group and are used in various chemical and biological applications.
Uniqueness: N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c1-10-15-6-7-20(10)14-17-8-11(9-18-14)19-13(21)12-4-2-3-5-16-12/h2-9H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJVSZNPCOTQMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.